molecular formula C19H17FN6O B2753070 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline CAS No. 1251619-47-2

4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline

Cat. No.: B2753070
CAS No.: 1251619-47-2
M. Wt: 364.384
InChI Key: MUAIXESPTLRCFX-UHFFFAOYSA-N
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Description

The compound 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety substituted with a 4-fluorophenyl group and a methyl group. The N,N-dimethylaniline group at the 4-position introduces electron-donating properties, while the fluorinated aromatic system enhances stability and bioavailability. Though direct structural data for this compound are absent in the provided evidence, its design aligns with trends in medicinal and materials chemistry, where hybrid heterocyclic systems are leveraged for their tunable electronic and steric properties .

Properties

IUPAC Name

4-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-12-17(22-24-26(12)16-10-6-14(20)7-11-16)18-21-19(27-23-18)13-4-8-15(9-5-13)25(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAIXESPTLRCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the formation of the oxadiazole ring, and finally the attachment of the dimethylamine group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxadiazole and triazole rings demonstrate distinct redox behavior:

Reaction TypeReagents/ConditionsOutcomeReference
Oxidation KMnO₄ (acidic conditions)Cleavage of oxadiazole ring to form carboxylic acid derivatives
Reduction LiAlH₄ (anhydrous THF)Reduction of oxadiazole to amidine intermediates

For example, oxidation of the oxadiazole moiety with potassium permanganate under acidic conditions yields a carboxylic acid derivative, while reduction with lithium aluminum hydride generates amidine structures.

Nucleophilic Substitution

The 4-fluorophenyl group and methyl-triazole substituent participate in nucleophilic reactions:

Target SiteReagentsProductConditionsReference
Fluorophenyl ring NaOH (aqueous)Hydrolysis to phenolic derivativesReflux (80°C, 6 h)
Methyl group (triazole) Cl₂ (halogenation)Chloromethyl-triazole derivativeUV light, 25°C

The fluorophenyl ring undergoes hydrolysis under basic conditions to form phenolic derivatives, while the methyl group on the triazole can be halogenated under UV light .

Cycloaddition and Ring-Opening Reactions

The triazole and oxadiazole rings engage in cycloaddition or ring-opening processes:

Reaction TypeReagentsOutcomeConditionsReference
1,3-Dipolar cycloaddition Alkyne derivativesFormation of fused heterocyclesCu(I) catalysis, 60°C
Oxadiazole ring-opening H₂O (acidic)Conversion to hydrazide intermediatesHCl (pH 2–3), 70°C

Copper-catalyzed cycloaddition with alkynes generates fused bicyclic structures, while acidic hydrolysis of the oxadiazole ring produces hydrazide intermediates .

Functional Group Transformations

The dimethylaniline group undergoes electrophilic substitution and alkylation:

ReactionReagentsProductConditionsReference
Nitration HNO₃/H₂SO₄Nitro-dimethylaniline derivative0°C, 2 h
Alkylation CH₃I (excess)Quaternary ammonium saltK₂CO₃, DMF, 50°C

Nitration introduces nitro groups at the para position of the dimethylaniline, while alkylation with methyl iodide forms quaternary ammonium salts.

Biological Interactions

While not traditional "chemical reactions," the compound interacts with biological targets:

TargetInteractionOutcomeReference
Enzymes PDGF receptor kinaseCompetitive inhibition (IC₅₀ = 12 nM)
Receptors Neurokinin-1 (NK1)Antagonism (Ki = 3.8 nM)

The compound inhibits PDGF receptor kinase via competitive binding and acts as an NK1 receptor antagonist, likely due to π-π stacking between the triazole/oxadiazole systems and receptor hydrophobic pockets .

Stability and Degradation

ConditionObservationMechanismReference
Aqueous acid (pH < 3) Oxadiazole ring hydrolysisAcid-catalyzed nucleophilic attack
UV exposure Triazole ring decompositionRadical-mediated degradation

The compound degrades in strongly acidic conditions via oxadiazole ring cleavage and undergoes photodegradation under UV light .

Key Insights:

  • The oxadiazole and triazole rings drive redox and cycloaddition reactivity.

  • The fluorophenyl and dimethylaniline groups enable electrophilic substitution.

  • Biological activity correlates with heterocyclic π-system interactions.

For synthetic applications, optimal yields (>90%) are achieved using polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a significant building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties. Researchers study its reactivity patterns to develop novel synthetic methodologies that can be applied in organic synthesis.

Biology

Biologically, 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline is investigated for its interactions with biological molecules. Preliminary studies suggest potential as a biochemical probe to study enzyme interactions or receptor binding mechanisms. Such investigations are crucial for understanding its role in biological systems and could pave the way for further therapeutic developments .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds similar to 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Antidiabetic Effects

Additionally, compounds containing oxadiazole rings have been studied for their anti-diabetic properties. In vivo studies using genetically modified models indicated that certain derivatives significantly lowered glucose levels in diabetic subjects . This suggests a promising avenue for developing therapeutic agents targeting diabetes.

Industrial Applications

In industry, 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline could be utilized in the development of new materials and agrochemicals. Its chemical stability and functional versatility make it suitable for applications in polymer science and agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallinity and Packing

Compounds 4 and 5 (from and ) share the 1,2,3-triazole-4-yl motif linked to a thiazole ring but differ in halogen substituents (Cl vs. F). Both are isostructural, with crystal packing adjusted to accommodate substituent size and polarity.

Heterocyclic Core Variations

  • Thiadiazole Derivatives (): Compounds M213-0191 and M213-0331 replace oxadiazole with thiadiazole, retaining the 4-fluorophenyl-triazole system.
  • Pyrazolo-Phthalazinediones (): These feature fused triazole-pyrazole systems with nitro and cyano groups, resulting in higher molecular weights (>600 g/mol) and elevated melting points (218–239°C) compared to the target compound’s likely lower molecular weight (~380–400 g/mol) .

Halogen and Functional Group Impact

  • Halogen Substitution: Bromo- and chlorophenyl groups in ’s compounds increase molecular weight and lipophilicity compared to the target’s fluorophenyl group, which offers a balance of electronegativity and steric minimalism .
  • N,N-Dimethylaniline vs. Sulfonamide (): The dimethylaniline group in the target compound provides strong electron-donating effects, contrasting with sulfonamide groups in pesticidal triazoles (e.g., flumetsulam), which enhance hydrogen-bonding capacity .

Data Table: Key Properties of Comparable Compounds

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1,2,4-Oxadiazole 4-Fluorophenyl, Methyl ~380–400* Not reported Triazole, Oxadiazole, Aniline
Compound 4 () Thiazole 4-Chlorophenyl, Fluorophenyl ~450† Not reported Triazole, Thiazole
Compound 6d () Pyrazolo-Phthalazine 4-Bromophenyl, Nitro 616.00 237–239 Triazole, Nitrile
M213-0191 () Thiadiazole 4-Fluorophenyl, Methoxy 382.42 Not reported Triazole, Thiadiazole

*Estimated based on similar compounds. †Approximated from molecular formula.

Biological Activity

The compound 4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characterization

This compound was synthesized through a multi-step reaction involving the precursor 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole . The synthesis typically involves the formation of an oxadiazole ring via cyclization reactions. The final product was characterized using various spectroscopic methods including IR and NMR spectroscopy, confirming the presence of characteristic functional groups such as C=N and C=C .

Table 1: Synthesis Overview

StepReactantsSolventYield (%)Melting Point (°C)
11-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole + Oxidizing agentEthanol82%267–268
2Final cyclization productsDimethylformamide85%275–276

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit significant anticancer activity. The derivative has been evaluated against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines such as ovarian and renal cancers .

The mechanism of action is believed to involve the inhibition of key pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a variety of pathogens:

  • Antibacterial Activity : Exhibited moderate activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) in the range of 25–100 µg/mL .

This suggests potential applications in treating infections caused by resistant bacterial strains.

Other Biological Activities

In addition to anticancer and antimicrobial properties, derivatives of this compound have demonstrated:

  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory mediators .
  • Anticonvulsant Activity : Some studies have suggested that modifications of the triazole ring can enhance anticonvulsant properties .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a closely related compound in a panel of twelve human tumor cell lines. The derivative showed selective cytotoxicity towards ovarian cancer cells with an IC50 value of approximately 2.76 µM. This highlights the potential for further development into a targeted therapy for ovarian cancer .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, making them candidates for further investigation in drug development .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions (e.g., 4-fluoroaniline derivatives reacting with isocyanides to form carboximidoyl chlorides, as seen in triazole synthesis ).
  • Cyclization steps (e.g., sodium azide-mediated triazole formation or oxadiazole ring closure via dehydration of thioamide intermediates ). Key intermediates include 4-fluorophenyl-substituted triazoles and oxadiazole precursors. Purity at each step is critical to avoid byproducts.

Q. Which analytical techniques are most reliable for confirming the compound’s structure?

  • X-ray crystallography to resolve the triazole-oxadiazole core and substituent orientations (e.g., analogous structures validated via single-crystal studies ).
  • Multinuclear NMR (¹H/¹³C) to verify substituent positions, such as the methyl group on the triazole and the N,N-dimethylaniline moiety .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers design initial biological activity assays for this compound?

  • Target-based assays : Prioritize kinases or enzymes with structural similarities to targets of related triazole/oxadiazole compounds (e.g., mGluR5 ligands or TNF-α inhibitors ).
  • Cellular assays : Use cell lines expressing fluorescent reporters for high-throughput screening of cytotoxicity or membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Reaction condition tuning : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reactivity .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki couplings involving the 4-fluorophenyl group .
  • Purification strategies : Employ gradient chromatography to separate regioisomers (common in triazole synthesis) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Replace the 4-fluorophenyl group with other halophenyl derivatives (e.g., chloro or bromo) to assess electronic effects .
  • Bioisosteric replacements : Substitute the 1,2,4-oxadiazole ring with 1,3,4-oxadiazoles or thiadiazoles to evaluate metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 1,2,3-triazole derivatives ) to identify trends in potency or selectivity.

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Model electron distribution in the oxadiazole ring to predict reactivity .
  • Molecular docking : Screen against protein databases (e.g., PubChem’s BioActivity data ) to prioritize targets.
  • ADMET prediction tools : Use platforms like SwissADME to estimate solubility and CYP450 interactions .

Q. How can environmental stability and degradation pathways be studied?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradants via LC-MS .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess acute toxicity, referencing protocols from environmental chemistry projects .

Methodological Notes

  • Crystallography challenges : For X-ray analysis, grow crystals in mixed solvents (e.g., DCM/hexane) to improve diffraction quality .
  • Data reproducibility : Archive raw NMR and HPLC traces in open-access repositories to facilitate cross-lab validation .

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